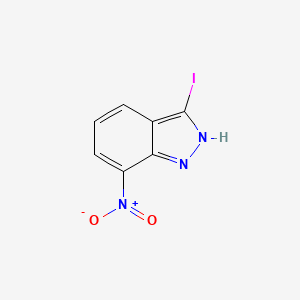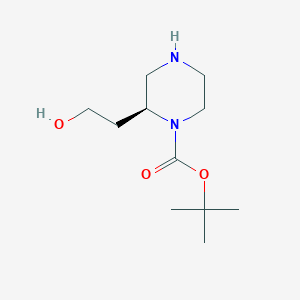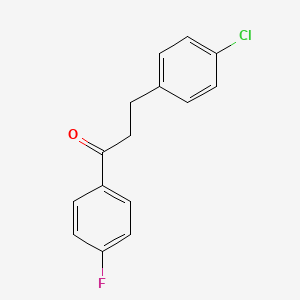
3-yodo-7-nitro-1H-indazol
Descripción general
Descripción
3-iodo-7-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of iodine and nitro groups on the indazole ring makes 3-iodo-7-nitro-1H-indazole a valuable compound in various chemical and biological research applications.
Aplicaciones Científicas De Investigación
3-iodo-7-nitro-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
3-Iodo-7-nitro-1H-indazole is a complex organic compound Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
The synthesis of indazoles often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Result of Action
Indazole derivatives are known for their medicinal applications, including their roles as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Análisis Bioquímico
Biochemical Properties
3-Iodo-7-nitro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including nitric oxide synthase (NOS), where it acts as an inhibitor. This interaction is significant because nitric oxide synthase is responsible for the production of nitric oxide, a critical signaling molecule in various physiological processes. By inhibiting NOS, 3-iodo-7-nitro-1H-indazole can modulate nitric oxide levels, thereby influencing numerous biochemical pathways .
Cellular Effects
The effects of 3-iodo-7-nitro-1H-indazole on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving nitric oxide. By inhibiting nitric oxide synthase, this compound can alter the levels of nitric oxide within cells, affecting processes such as vasodilation, neurotransmission, and immune responses. Additionally, 3-iodo-7-nitro-1H-indazole can impact gene expression and cellular metabolism, further highlighting its significance in cellular biochemistry .
Molecular Mechanism
At the molecular level, 3-iodo-7-nitro-1H-indazole exerts its effects primarily through the inhibition of nitric oxide synthase. This inhibition occurs via binding interactions with the enzyme, preventing it from catalyzing the production of nitric oxide. The reduction in nitric oxide levels subsequently affects various downstream signaling pathways and physiological processes. Additionally, 3-iodo-7-nitro-1H-indazole may interact with other biomolecules, contributing to its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-iodo-7-nitro-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-iodo-7-nitro-1H-indazole remains stable under specific conditions, but its activity may diminish over extended periods. Long-term exposure to this compound can lead to sustained inhibition of nitric oxide synthase, resulting in prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 3-iodo-7-nitro-1H-indazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitric oxide synthase without causing significant adverse effects. At higher doses, 3-iodo-7-nitro-1H-indazole may exhibit toxic effects, including cellular toxicity and disruption of normal physiological functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Iodo-7-nitro-1H-indazole is involved in several metabolic pathways, primarily those related to nitric oxide synthesis and metabolism. By inhibiting nitric oxide synthase, the compound affects the production and utilization of nitric oxide, a key metabolite in various biochemical processes. Additionally, 3-iodo-7-nitro-1H-indazole may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-iodo-7-nitro-1H-indazole is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects. The transport and distribution of 3-iodo-7-nitro-1H-indazole are critical factors determining its overall efficacy and activity in biological systems .
Subcellular Localization
The subcellular localization of 3-iodo-7-nitro-1H-indazole is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with target enzymes and biomolecules. Post-translational modifications and targeting signals play a crucial role in directing 3-iodo-7-nitro-1H-indazole to its specific subcellular locations, ensuring its effective participation in biochemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-7-nitro-1H-indazole typically involves the nitration of 3-iodoindazole. The process begins with the iodination of indazole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 7-position of the indazole ring.
Industrial Production Methods
In an industrial setting, the production of 3-iodo-7-nitro-1H-indazole can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-7-nitro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon, tin(II) chloride, and iron powder.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Substitution Reactions: Products include 3-azido-7-nitro-1H-indazole, 3-cyano-7-nitro-1H-indazole, and various organometallic derivatives.
Reduction Reactions: The major product is 3-iodo-7-amino-1H-indazole.
Oxidation Reactions: Products include various oxidized derivatives of 3-iodo-7-nitro-1H-indazole.
Comparación Con Compuestos Similares
Similar Compounds
3-iodo-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1H-indazole: Lacks the iodine atom, affecting its reactivity and binding properties.
3-bromo-7-nitro-1H-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and binding characteristics.
Uniqueness
3-iodo-7-nitro-1H-indazole is unique due to the presence of both iodine and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical and biological applications, offering advantages in terms of reactivity and binding affinity compared to similar compounds.
Propiedades
IUPAC Name |
3-iodo-7-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKINXVUVZMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479937 | |
| Record name | 3-iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864724-64-1 | |
| Record name | 3-iodo-7-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)




